molecular formula C7H10N2O B6589851 {5H,6H,7H-pyrrolo[1,2-a]imidazol-6-yl}methanol CAS No. 1824343-25-0

{5H,6H,7H-pyrrolo[1,2-a]imidazol-6-yl}methanol

Cat. No.: B6589851
CAS No.: 1824343-25-0
M. Wt: 138.17 g/mol
InChI Key: PGMQFGCBAFICCI-UHFFFAOYSA-N
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Description

{5H,6H,7H-pyrrolo[1,2-a]imidazol-6-yl}methanol is a chiral alcohol derivative of the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold, a structure of significant interest in medicinal chemistry and antibiotic discovery . Compounds based on this fused bicyclic ring system have been identified as novel translation inhibitors, demonstrating the ability to arrest protein synthesis in both in vivo and in vitro assays . This mechanism is critical, as the bacterial ribosome remains a primary target for antibacterial agents, and understanding novel inhibitors deepens our knowledge of ribosome function and informs the development of new therapeutic candidates . The specific hydroxymethyl substitution on the saturated ring makes this compound a valuable synthetic intermediate or a potential pharmacophore for constructing more complex molecules aimed at targeting biological processes. This product is intended for research purposes only and is not for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1824343-25-0

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ylmethanol

InChI

InChI=1S/C7H10N2O/c10-5-6-3-7-8-1-2-9(7)4-6/h1-2,6,10H,3-5H2

InChI Key

PGMQFGCBAFICCI-UHFFFAOYSA-N

Canonical SMILES

C1C(CN2C1=NC=C2)CO

Purity

95

Origin of Product

United States

Chemical Transformations and Reactivity of 5h,6h,7h Pyrrolo 1,2 a Imidazol 6 Yl Methanol and Its Derivatives

Oxidation and Reduction Reactions

The oxidation and reduction reactions of {5H,6H,7H-pyrrolo[1,2-a]imidazol-6-yl}methanol and its derivatives can occur at the alcohol moiety or on the heterocyclic core itself.

The primary alcohol group in this compound can be oxidized to the corresponding aldehyde or carboxylic acid under appropriate conditions. While specific examples for this exact molecule are not extensively documented, analogous transformations are common for primary alcohols. For instance, the oxidation of a related aldehyde, 5a, to a carboxylic acid, 7a, has been achieved using potassium permanganate (B83412) in aqueous acetone (B3395972) at room temperature. researchgate.net The presence of a substituent at the 6-position is noted to significantly influence the susceptibility of 5H,6H,7H-pyrrolo[1,2-a]imidazoles to oxidation. researchgate.net

Reduction reactions can also be performed on the pyrrolo[1,2-a]imidazole system. For example, pyrrolo[1,2-a]imidazolium bromides can be smoothly partially reduced with sodium borohydride (B1222165) (NaBH4) in dimethylformamide (DMF) to yield tetrahydro-1H-pyrrolo[1,2-a]imidazoles. nih.gov The chlorine atom at the 2-position of 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles can be removed by hydrogenation over Raney nickel. researchgate.net

A notable reaction is the indirect oxidation of 2-(pyrrolidin-1-yl)ethylamine by monoamine oxidase in the presence of flavin adenine (B156593) dinucleotide, which leads to the formation of 2,5,6,7-tetrahydro-3H-pyrrolo[1,2-a]imidazole. nih.gov Furthermore, a three-component cascade reaction involving aerobic oxidation has been successfully employed for the synthesis of highly functionalized tetrahydropyrrolo[1,2-a]imidazoles. nih.gov

The following table summarizes representative oxidation and reduction reactions of the pyrrolo[1,2-a]imidazole scaffold.

Starting MaterialReagent(s)ProductReaction Type
Aldehyde 5aKMnO4, aqueous acetoneCarboxylic acid 7aOxidation
Pyrrolo[1,2-a]imidazolium bromidesNaBH4, DMFTetrahydro-1H-pyrrolo[1,2-a]imidazolesReduction
2-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazolesH2, Raney Ni6,7-Dihydro-5H-pyrrolo[1,2-a]imidazolesReduction (dehalogenation)
2-(Pyrrolidin-1-yl)ethylamineMonoamine oxidase, FAD2,5,6,7-Tetrahydro-3H-pyrrolo[1,2-a]imidazoleOxidative cyclization

Nucleophilic and Electrophilic Reactivity of the Pyrrolo[1,2-a]imidazole Nucleus

The pyrrolo[1,2-a]imidazole nucleus exhibits both nucleophilic and electrophilic character, influenced by the electron distribution within the fused ring system. The imidazole (B134444) ring is generally considered electron-rich and readily participates in electrophilic substitution reactions. globalresearchonline.net The preferred sites for electrophilic attack on the imidazole ring are typically the 4- and 5-positions. globalresearchonline.net

In the context of the pyrrolo[1,2-a]imidazole system, electrophilic substitution is a key reaction. The chemical properties of 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles allow for the introduction and modification of substituents at the 3-position. researchgate.net

The nucleophilic character of the pyrrolo[1,2-a]imidazole system is also significant. The condensation of aminopyrrolines with halocarbonyl compounds is a method to form the pyrrolo[1,2-a]imidazole scaffold, highlighting the nucleophilicity of the nitrogen atoms. nih.gov Additionally, a one-pot synthesis promoted by a base, involving a cascade of addition and cyclization reactions, has been used to obtain a substituted 2,3-dihydro-1H-pyrrolo[1,2-a]imidazole. nih.gov

The reactivity of the nucleus can be further understood by examining the synthesis of its derivatives. For instance, 3-aryl-5H-pyrrolo[1,2-a]imidazole quaternary salts are synthesized from the reaction of 3-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles with various alkylating reagents, demonstrating the nucleophilicity of the nitrogen atom. nih.gov

The following table provides an overview of the nucleophilic and electrophilic reactivity of the pyrrolo[1,2-a]imidazole nucleus.

Reaction TypePosition(s) of ReactivityExample Reaction
Electrophilic Substitution3-positionIntroduction of substituents on 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles
Nucleophilic ReactionNitrogen atomsCondensation of aminopyrrolines with halocarbonyls
Nucleophilic ReactionNitrogen atomAlkylation of 3-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles

Interconversion Between Saturated and Unsaturated Derivatives (e.g., Di-, Tetra-, Perhydro Forms)

The pyrrolo[1,2-a]imidazole scaffold can exist in various degrees of saturation, including dihydro, tetrahydro, and perhydro forms. nih.gov The interconversion between these forms is a key aspect of its chemistry.

Dehydrogenation of tetrahydropyrrolo[1,2-a]imidazole derivatives can lead to the formation of their unsaturated counterparts. For example, the dehydrogenation of 1-phenyl-2-(2-phenylpyrrolidin-1-yl)-ethylamine using a Hg(II)-EDTA system results in the formation of 2,5-diphenyl-2,5,6,7-tetrahydro-3H-pyrrolo[1,2-a]imidazole. nih.gov

Conversely, reduction of unsaturated pyrrolo[1,2-a]imidazoles can yield the corresponding saturated or partially saturated derivatives. As mentioned previously, pyrrolo[1,2-a]imidazolium bromides can be reduced to tetrahydro-1H-pyrrolo[1,2-a]imidazoles using NaBH4. nih.gov The pyrolysis of γ-amino-oxazoles can lead to the formation of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole, which can be further reduced to the corresponding tetrahydroimidazo[1,2-b]pyridazine with NaBH4. nih.gov

The synthesis of these different forms can also be achieved through various cyclization strategies. For instance, a one-pot synthesis of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles has been developed based on a cascade of [3+2] cycloaddition and oxidative aromatization reactions. nih.gov

The following table summarizes the interconversion reactions between saturated and unsaturated pyrrolo[1,2-a]imidazole derivatives.

Starting MaterialReagent(s)/ConditionsProductTransformation
1-Phenyl-2-(2-phenylpyrrolidin-1-yl)-ethylamineHg(II)-EDTA2,5-Diphenyl-2,5,6,7-tetrahydro-3H-pyrrolo[1,2-a]imidazoleDehydrogenation/Cyclization
Pyrrolo[1,2-a]imidazolium bromidesNaBH4Tetrahydro-1H-pyrrolo[1,2-a]imidazolesReduction
γ-Amino-oxazolesPyrolysis, then NaBH4Tetrahydroimidazo[1,2-b]pyridazineCyclodehydration and Reduction
Phenacyl azides and L-prolineReflux in PhMe6,7-Dihydro-5H-pyrrolo[1,2-a]imidazolesCycloaddition and Oxidative Aromatization

Stability and Degradation Pathways of the Scaffold

The stability of the pyrrolo[1,2-a]imidazole scaffold is an important consideration in its synthesis and application. The fused ring system of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole provides protection to the α-carbon atom attached to the non-bridging nitrogen atom of the imidazole ring, which contributes to its stability. nih.govdoaj.org This stability is of interest for applications in electrochemistry, such as in electrolytes for fuel cells and batteries. nih.govdoaj.org

While the core structure exhibits considerable stability, degradation can occur under certain conditions. The degradation of marine pyrrole-imidazole alkaloids can be influenced by factors such as pH. nih.gov The imidazole ring, in general, can be susceptible to degradation under harsh acidic or basic conditions, potentially leading to ring-opening reactions. However, specific degradation pathways for the this compound scaffold are not extensively detailed in the available literature. Further research is needed to fully elucidate the degradation mechanisms of this particular compound and its derivatives under various chemical environments.

Structural Elucidation and Advanced Analytical Methodologies

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the structural framework of {5H,6H,7H-pyrrolo[1,2-a]imidazol-6-yl}methanol, providing detailed information on its atomic connectivity, molecular weight, and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon and proton framework of a molecule. For this compound, both ¹H and ¹³C NMR would be utilized to confirm its structure. Based on the known spectrum of the parent compound, 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole, the expected chemical shifts for the target molecule can be predicted. nih.gov The introduction of a hydroxymethyl (-CH₂OH) group at the C6 position is expected to induce notable changes in the spectrum.

The ¹H NMR spectrum would be anticipated to show distinct signals for the protons on the imidazole (B134444) and pyrrolidine (B122466) rings, as well as the newly introduced hydroxymethyl group. The protons on the imidazole ring (H1 and H2) would likely appear in the downfield region. The protons on the saturated pyrrolidine ring (H5, H6, and H7) would exhibit more complex splitting patterns due to diastereotopicity and coupling with neighboring protons. The presence of the hydroxymethyl group would introduce a new set of signals: a multiplet for the C6 proton, a doublet for the methylene (B1212753) protons of the -CH₂OH group, and a broad singlet for the hydroxyl proton, which is exchangeable with D₂O.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. The carbon atoms of the imidazole ring would resonate at lower field compared to the sp³-hybridized carbons of the pyrrolidine ring. The C6 carbon, now attached to the hydroxymethyl group, would experience a significant downfield shift compared to the unsubstituted parent compound due to the deshielding effect of the oxygen atom. The carbon of the hydroxymethyl group would also present a characteristic signal.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1~7.0d~1.3
H-2~6.8d~1.3
H-5~3.9-4.1m-
H-6~2.8-3.0m-
H-7~2.5-2.7m-
-CH₂OH~3.5-3.7d~5.0
-OH~2.0-3.0br s-

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)
C-1~120
C-2~115
C-3a~135
C-5~45
C-6~40
C-7~25
-CH₂OH~65

Mass spectrometry (MS) is employed to determine the molecular weight and to gain insight into the molecule's structure through analysis of its fragmentation patterns. For this compound (C₇H₁₀N₂O), the expected monoisotopic mass is approximately 138.0793 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition with high accuracy.

Electron ionization (EI) mass spectrometry would likely lead to the observation of the molecular ion peak (M⁺) and several characteristic fragment ions. The fragmentation pattern would be expected to involve the loss of the hydroxymethyl group, water, and cleavage of the pyrrolidine ring.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation

m/zProposed Fragment
138[M]⁺
121[M - OH]⁺
107[M - CH₂OH]⁺
94[M - CH₂OH - N]⁺

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aromatic and aliphatic portions of the molecule would appear around 3100-3150 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C=C and C=N stretching vibrations of the imidazole ring would be observed in the 1500-1650 cm⁻¹ region. A characteristic C-O stretching vibration would also be present around 1050 cm⁻¹.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The imidazole ring system is the primary chromophore in this compound and would be expected to exhibit absorption maxima in the UV region, likely around 200-280 nm, corresponding to π → π* transitions.

Interactive Data Table: Predicted Infrared Absorption Bands

Wavenumber (cm⁻¹)VibrationFunctional Group
3200-3600O-H stretchAlcohol
3100-3150C-H stretchImidazole
2850-3000C-H stretchPyrrolidine
1500-1650C=C, C=N stretchImidazole
1050-1150C-O stretchAlcohol

X-ray Crystallography for Solid-State Structure Determination

In the crystal structure of 6,7-di-hydro-5H-pyrrolo-[1,2-a]imidazole, the molecule adopts an envelope conformation for the pyrrolidine ring. nih.govdoaj.org This conformation is likely adopted to relieve torsional strain within the fused-ring system. It is highly probable that the pyrrolidine ring in this compound would also adopt a similar envelope or a closely related twist conformation. The precise puckering of the ring would be influenced by the steric and electronic effects of the hydroxymethyl substituent at the C6 position.

The crystal packing of 6,7-di-hydro-5H-pyrrolo-[1,2-a]imidazole is primarily governed by C-H···N hydrogen bonds. nih.gov For this compound, the presence of the hydroxyl group would introduce a strong hydrogen-bond donor, which would significantly influence the crystal packing. It is expected that strong O-H···N hydrogen bonds would be formed between the hydroxyl group of one molecule and a nitrogen atom of the imidazole ring of a neighboring molecule. These intermolecular hydrogen bonds would likely play a dominant role in the formation of a stable, three-dimensional crystal lattice.

Chromatographic Techniques for Separation and Purity Assessment

The rigorous evaluation of purity and the effective separation of this compound from reaction mixtures and potential impurities necessitate the use of advanced chromatographic techniques. Among these, Liquid Chromatography-Mass Spectrometry (LC-MS) stands out as a powerful and widely adopted method, offering both high-resolution separation and sensitive detection.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry is a cornerstone analytical technique that couples the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This combination allows for the effective separation of individual components within a sample, followed by their detection and identification based on their mass-to-charge ratio. While specific LC-MS analytical methods for this compound are not extensively detailed in publicly available literature, methodologies employed for structurally related pyrrole-imidazole compounds can provide a foundational understanding of suitable approaches.

For the analysis of pyrrole-imidazole polyamides, a sensitive method utilizing LC-MS/MS with an electrospray ionization (ESI) source has been developed. nih.gov This approach demonstrates the utility of LC-MS in the characterization and quantification of complex molecules within this class. The separation of such compounds is often achieved using reverse-phase chromatography.

A typical LC-MS setup for the analysis of pyrrolo[1,2-a]imidazole derivatives might involve the following components and parameters:

Chromatographic Column: A common choice for the separation of polar heterocyclic compounds is a C18 column, such as an ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 50 mm). nih.gov These columns provide excellent retention and resolution for a wide range of analytes.

Mobile Phase: A gradient elution is frequently employed to ensure the efficient separation of compounds with varying polarities. A typical mobile phase system could consist of two solvents:

Solvent A: Water with a small percentage of an acid, such as 0.1% acetic acid or 0.1% heptafluorobutyric acid (HFBA), to improve peak shape and ionization efficiency. nih.govmdpi.com

Solvent B: An organic solvent like acetonitrile, also containing a similar percentage of acid. nih.govmdpi.com The gradient would typically start with a high percentage of Solvent A, gradually increasing the proportion of Solvent B to elute more hydrophobic compounds.

Mass Spectrometer: An electrospray ionization (ESI) source is commonly used for the ionization of polar molecules like pyrrolo[1,2-a]imidazole derivatives. nih.govmdpi.com ESI is a soft ionization technique that minimizes fragmentation, allowing for the determination of the molecular weight of the parent compound. The mass analyzer, which could be a time-of-flight (TOF) or a tandem mass spectrometer (MS/MS), then separates the ions based on their mass-to-charge ratio. nih.govmdpi.com

The data obtained from an LC-MS analysis provides crucial information for the purity assessment of this compound. The liquid chromatography component separates the target compound from any starting materials, byproducts, or degradation products, with each compound exhibiting a characteristic retention time. The mass spectrometry component provides the molecular weight of each eluting peak, confirming the identity of the desired product and helping to identify any impurities.

While specific research findings on the LC-MS analysis of this compound are not available, the table below illustrates a hypothetical set of parameters that could be adapted for its analysis, based on methods used for similar compounds. nih.govmdpi.com

ParameterExample Condition
LC System Agilent 1200 or equivalent
Column ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 50 mm)
Mobile Phase A Acetonitrile:Distilled Water:Acetic Acid (5:95:0.1, v/v/v)
Mobile Phase B Acetonitrile:Distilled Water:Acetic Acid (95:5:0.1, v/v/v)
Gradient Linear gradient tailored to the specific separation
Flow Rate 0.2 - 0.5 mL/min
Column Temperature 25 - 40 °C
Injection Volume 1 - 10 µL
MS System Agilent 6210 TOF or equivalent
Ionization Source Electrospray Ionization (ESI), Positive Ion Mode
Mass Range m/z 50 - 1000
Capillary Voltage 3000 - 4000 V
Fragmentor Voltage 100 - 150 V
Gas Temperature 300 - 350 °C
Gas Flow 8 - 12 L/min

Table 1: Hypothetical LC-MS Parameters for the Analysis of this compound.

Advanced Chemical Applications of Pyrrolo 1,2 a Imidazoles

Role as Synthetic Building Blocks and Intermediates

The 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole framework is a crucial intermediate for the synthesis of a wide array of functionalized molecules. acs.orgnih.gov Its structure can be strategically modified to introduce various substituents, leading to derivatives with specific functionalities. researchgate.net For instance, dehydration of substituted 2-(2-oxopyrrolidin-1-yl)acetamides is a convenient method for synthesizing 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles. researchgate.net The resulting chloro-substituted compound can then be readily converted into other derivatives, including alcohols and carboxylic acids, by introducing and modifying substituents at the 3-position. researchgate.net

The key intermediate, hydroxylated DPI (HO-DPI), can be efficiently synthesized from imidazole (B134444) and acrolein. acs.org This intermediate is pivotal as it opens pathways to a family of chiral bicyclic imidazole catalysts through further reactions like alkylation and acylation. acs.org The reactivity of compounds like 5H,6H,7H-Pyrrolo[1,2-a]imidazol-7-ol makes them useful in organic synthesis for activating molecules such as alkenes and isatin. biosynth.com The structural modification of the pyrrolo[1,2-a]imidazole ring has also been employed to construct complex molecules, including derivatives that bind to specific biological targets like the androgen receptor. nih.gov This versatility underscores the importance of the pyrrolo[1,2-a]imidazole scaffold as a foundational element for creating diverse and complex chemical entities.

Application in Organocatalysis

Derivatives of pyrrolo[1,2-a]imidazole have gained significant traction as selective organocatalysts in various organic syntheses. nih.gov Chiral bicyclic imidazole structures based on the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole (DPI) skeleton have been designed to overcome challenges in achieving both high catalytic activity and selectivity. acs.org These catalysts have proven effective in a range of enantioselective reactions, providing powerful tools for chemical transformations. acs.org For example, catalysts derived from the DPI scaffold have been successfully used for the asymmetric phosphorylation of lactams and in enantioselective Black rearrangements. acs.orgnih.gov

A notable application of chiral pyrrolo[1,2-a]imidazole derivatives is in asymmetric organocatalysis, particularly the Steglich rearrangement, which involves the C-acylation of O-acylated azlactones. acs.orgnih.gov A family of chiral bicyclic imidazole nucleophilic catalysts based on the DPI framework was rationally designed and synthesized for this purpose. nih.gov These catalysts have demonstrated the ability to facilitate the asymmetric Steglich rearrangement with good to excellent yields and high enantioselectivity at room temperature. nih.gov

Specifically, 7-alkoxy-substituted chiral 6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles have been successfully employed in this reaction. nih.gov The design of these catalysts creates a specific chiral environment that allows for precise stereocontrol during the reaction. acs.org This represents a significant advancement, as it was the first example of a successful chiral imidazole nucleophilic catalyst that operates without the need for H-bonding assistance. nih.gov Furthermore, these catalysts can be easily recycled without a significant reduction in their catalytic efficiency, adding to their practical utility. nih.gov

Catalyst TypeReactionOutcome
Alkoxy-DPIAsymmetric Steglich RearrangementHigh yield and enantioselectivity
Acyloxy-DPIEnantioselective Black RearrangementEffective catalysis
HO-DPI DerivativesAsymmetric PhosphorylationSuccessful application

Utilization in Ionic Liquid Systems

Another significant area of application for pyrrolo[1,2-a]imidazole derivatives is in the formulation of ionic liquids (ILs). nih.gov Ionic liquids are salts with low melting points that are explored as "green solvents" and electrolytes due to properties like low vapor pressure, high thermal stability, and wide electrochemical windows. mdpi.commit.edunih.gov The pyrrolo[1,2-a]imidazole core can be functionalized to create cationic moieties for these systems. nih.gov

By alkylating the non-bridgehead nitrogen atom, the neutral pyrrolo[1,2-a]imidazole scaffold is converted into a pyrrolo[1,2-a]imidazolium cation. This cation, paired with a suitable anion, forms an ionic liquid. nih.gov The structure of these cations can be tailored to fine-tune the physicochemical properties of the resulting IL, such as viscosity, conductivity, and thermal stability. researchgate.net The fused ring system of the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole provides protection to the α-carbon atom of the imidazole ring, which imparts significant stability to the cation. nih.govnih.gov This stability is a desirable feature for ILs used in demanding applications. nih.govnih.gov Compared to more common single-ring imidazolium (B1220033) cations, the bicyclic nature of the pyrrolo[1,2-a]imidazolium cation can influence the properties of the resulting IL. researchgate.net

The inherent stability of the pyrrolo[1,2-a]imidazole ring system makes its ionic liquid derivatives promising candidates for electrochemical applications. nih.govnih.gov They are of interest as electrolytes for fuel cells and batteries, where chemical and electrochemical stability are paramount. nih.govnih.gov Imidazolium-based ILs in general are widely studied for these applications due to their good ionic conductivity and wide electrochemical windows. mit.edumdpi.comnih.gov The stability of the pyrrolo[1,2-a]imidazolium cation could potentially lead to longer device lifetimes and safer operation compared to less stable electrolyte components. nih.govchalmers.se

These ILs are also explored for use in electrodeposition, a process for coating materials with a thin layer of metal. mdpi.comnih.gov The use of ILs as the electrolytic solution can offer advantages over traditional aqueous or organic solvent-based systems, including the ability to deposit reactive metals and produce smooth, homogeneous coatings. mdpi.comnih.gov The stable electrochemical window of pyrrolo[1,2-a]imidazolium-based ILs makes them suitable for such processes. nih.govnih.gov

ApplicationRole of Pyrrolo[1,2-a]imidazolium ILKey Property
Fuel Cells / BatteriesElectrolyteHigh electrochemical and thermal stability nih.govnih.gov
ElectrodepositionElectrolytic SolutionWide electrochemical window, stability mdpi.comnih.gov

Specially designed pyrrolo[1,2-a]imidazolium-based ionic liquids have been developed for use in affinity-based separations. nih.gov These "affinity ionic liquids" are functionalized with moieties capable of specific interactions, allowing them to bind selectively to target biomolecules like peptides and proteins. nih.gov This property has been harnessed for liquid-liquid extraction and purification of hexahistidine-tagged (His-tagged) proteins. nih.gov The process involves using the ionic liquid as an extraction phase to selectively capture the tagged protein from a complex mixture. The subsequent separation of the IL phase allows for the isolation and purification of the target protein. This application highlights the tunability of the pyrrolo[1,2-a]imidazolium platform, where the cation can be engineered not just for its physical properties but also for specific chemical recognition tasks in biotechnology and proteomics. nih.govresearchgate.net

Development of Hybrid Chemical Structures

The strategy of molecular hybridization, which involves covalently linking two or more distinct pharmacophoric units, has emerged as a powerful approach in medicinal chemistry and materials science. researchgate.net This technique aims to create novel chemical entities with improved affinity, selectivity, or efficacy, or to develop molecules that can interact with multiple biological targets simultaneously. researchgate.net The pyrrolo[1,2-a]imidazole scaffold is a valuable building block in this field due to its rigid structure and versatile chemical properties, making it an attractive core for the design of complex hybrid molecules.

Researchers have successfully integrated the pyrrolo[1,2-a]imidazole core with other heterocyclic systems to develop novel compounds with unique functional properties. A notable example is the creation of benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrid structures. nih.gov These complex polycyclic N-fused heteroaromatics are synthesized through a modular, acid-catalyzed cascade reaction involving 1-(2-oxo-2-arylethyl)-1H-pyrrole-2-carbaldehydes and various o-phenylenediamines. nih.govresearchgate.net This process proceeds through double cyclodehydration and aromatization under mild conditions, offering high atom efficiency. nih.gov

The resulting hybrid molecules exhibit intriguing photophysical characteristics. nih.gov Optical characterization of these benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrids revealed unique emission properties, including deep blue fluorescence in both aggregated and solid states. nih.govresearchgate.net The specific emission properties were found to be significantly influenced by the substituents on the aromatic rings, demonstrating the tunability of the hybrid structure. nih.gov

Hybrid Structure CoreKey ReactionNotable Finding
Benzo researchgate.netmdpi.comimidazo[1,2-a]pyrrolo[2,1-c]pyrazineDouble cyclodehydration and aromatizationExhibits unique deep blue emission in aggregated and solid states. nih.gov
Fused Benzene-Benzo researchgate.netmdpi.comimidazo[1,2-a]pyrrolo[2,1-c]pyrazineAnnulation of an additional benzene (B151609) ringRemarkable increase in blue fluorescence intensity and good cell permeability. nih.gov

Another significant application of this hybridization strategy is in the development of potential therapeutics. By combining pyrrole (B145914) and imidazole moieties, researchers have developed pyrrole–imidazole polyamide analogs. nih.govmdpi.com These hybrid compounds are designed to act as DNA alkylating agents. nih.govmdpi.com Studies on these molecules have demonstrated significant potential in cancer treatment. For instance, in p53-mutated PANC-1 prostate xenograft tumor models, the intravenous administration of a pyrrole-imidazole polyamide analog (1 mg/kg) in conjunction with gemcitabine (B846) (50 mg/kg) for three weeks inhibited tumor growth 50 times more effectively than gemcitabine alone. nih.govmdpi.com

Furthermore, the pyrrole scaffold, often fused in structures like pyrrolo[1,2-a]imidazoles, has been combined with other biologically active heterocycles such as benzodiazepines and triazoles. nih.gov This has led to the synthesis of pyrrolobenzodiazepine-triazole hybrids, which have been evaluated for their anti-proliferative activity. nih.gov An efficient, ultrasound-assisted synthesis for these hybrids has been developed using a molecular iodine-ionic liquid synergistic catalytic system. nih.gov The resulting compounds were tested against a panel of human cancer cell lines, with some derivatives showing significant activity. nih.gov

CompoundMCF-7 IC₅₀ (µM)MDA-MB-231 IC₅₀ (µM)HeLa IC₅₀ (µM)A549 IC₅₀ (µM)
9,9-dimethyl-8-phenyl-9H-benzo[b]pyrrolo[1,2-d] nih.govresearchgate.netnih.govtriazolo[5,1-g] nih.govmdpi.comdiazepine6.605.457.8511.21

Data sourced from in vitro anti-proliferative activity assays against various cancer cell lines. nih.gov

These examples underscore the utility of the pyrrolo[1,2-a]imidazole scaffold and related structures in the development of advanced hybrid molecules. By combining this core with other functional units, scientists can create novel compounds with tailored optical, electronic, and biological properties for a wide range of applications.

Q & A

Q. What are the established synthetic routes for {5H,6H,7H-pyrrolo[1,2-a]imidazol-6-yl}methanol, and what are their key intermediates?

The compound is typically synthesized via cyclization of aminopyrroline derivatives. A four-step method involves:

Silylation of 4-hydroxypyrrolidin-2-one to protect functional groups.

Formic acid-mediated cyclization of intermediates like N-(2,2-dimethoxyethyl)-3,4-dihydro-2H-pyrrol-5-amine, yielding the pyrroloimidazole core .

Hydrolysis or deprotection to generate the methanol substituent.
Key intermediates include silylated pyrrolidinones and cyclized dihydroimidazoles. Yields range from 86% for cyclization steps to lower efficiencies in multi-step sequences, depending on reaction optimization .

Q. How can researchers characterize the purity and structure of this compound?

  • LC-MS (ES+) for molecular weight confirmation (e.g., m/z 108.95 [MH+] for the core structure) .
  • NMR spectroscopy to resolve imidazole ring protons and methanol substituent (e.g., δ 3.5–4.5 ppm for CH2OH).
  • HPLC with UV detection to assess purity (>95% recommended for biological studies) .

Q. What are the stability and storage recommendations for this compound?

  • Storage : Under inert atmosphere (N2 or Ar) at -20°C in anhydrous DMSO or methanol to prevent oxidation of the imidazole ring .
  • Stability : Susceptible to hydrolysis under acidic/basic conditions; avoid prolonged exposure to light or moisture .

Advanced Research Questions

Q. How can contradictory yield data in cyclization steps be resolved?

Discrepancies in cyclization yields (e.g., 86% in vs. lower yields in other studies) may arise from:

  • Reaction time/temperature : Extended heating (e.g., 16 hours at 100°C) improves conversion .
  • Catalyst optimization : Acidic additives (e.g., HCl) or microwave-assisted synthesis can enhance efficiency .
  • Intermediate purity : Silylation/deprotection steps must be rigorously controlled to avoid side reactions .

Table 1 : Comparison of Cyclization Conditions

CatalystTemperature (°C)Time (h)Yield (%)Reference
Formic acid1001686
H2SO4801272

Q. What strategies are effective for designing analogs to improve biological activity?

  • Boronic acid derivatives : Introduce boronic acid groups at position 3 via n-BuLi/B(Oi-Pr)3 reactions to enable Suzuki couplings for functionalization .
  • Sulfonamide modifications : Substitute the methanol group with sulfonamide moieties (e.g., 5H,6H,7H-pyrrolo[1,2-a]imidazole-3-sulfonamide) to enhance binding affinity .
  • Methylthio analogs : Replace hydroxyl with methylthio groups (e.g., 6,7-dihydro-2-(methylthio)-5H-pyrrolo[1,2-a]imidazole) to modulate lipophilicity .

Q. How can computational methods predict reactivity or regioselectivity in derivatization?

  • DFT calculations : Model transition states for cyclization or boronation reactions to identify energy barriers .
  • Molecular docking : Predict interactions with biological targets (e.g., Bcl-xL inhibitors) using software like AutoDock Vina .
  • SAR studies : Correlate electronic effects (e.g., Hammett σ values) of substituents with activity trends .

Q. What analytical techniques address challenges in detecting degradation products?

  • High-resolution mass spectrometry (HR-MS) : Identify hydrolyzed or oxidized byproducts (e.g., imidazole ring opening).
  • Stability-indicating HPLC : Use C18 columns with gradient elution (MeCN/H2O + 0.1% TFA) to separate degradation peaks .

Methodological Considerations

Q. How should researchers optimize reaction scalability for multi-gram synthesis?

  • Solvent selection : Replace THF with MeOH for easier post-reaction workup .
  • Catalyst recycling : Test heterogeneous catalysts (e.g., Pd/C for hydrogenation steps) to reduce costs .
  • Process analytical technology (PAT) : Monitor reactions in real-time via in-situ FTIR or Raman spectroscopy .

Q. What protocols validate biological activity in cancer-related studies?

  • Apoptosis assays : Use Annexin V-FITC/PI staining in cell lines treated with derivatives (e.g., Bcl-xL inhibition) .
  • ALDΗ1 activity modulation : Test analogs in ALDH1-positive cancer cell cultures to assess differentiation effects .

Q. How can structural contradictions in X-ray/NMR data be reconciled?

  • Dynamic NMR : Resolve conformational flexibility in the pyrroloimidazole ring (e.g., chair vs. boat conformations).
  • SC-XRD : Obtain single-crystal structures to confirm regiochemistry of substituents .

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